3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
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Overview
Description
3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a complex organic compound that features a benzenesulfonyl group, a thiophene ring, and a pyrazole ring
Mechanism of Action
Mode of Action
It’s known that the compound undergoes bioreduction
Biochemical Pathways
The compound 3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is involved in the production of (S)-duloxetine, a blockbuster antidepressant drug . It is reduced by whole cells of Rhodotorula glutinis to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine
Result of Action
It is known that the compound is involved in the production of (s)-duloxetine, an antidepressant drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their coupling with a benzenesulfonyl chloride derivative under controlled conditions. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzene derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: Used in the production of (S)-duloxetine, an antidepressant.
Thiophene derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
3-(benzenesulfonyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and material science .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18(8-13-26(23,24)16-4-2-1-3-5-16)19-9-11-21-10-6-17(20-21)15-7-12-25-14-15/h1-7,10,12,14H,8-9,11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLBXQKHDVPDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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